

Unveiling the Selectivity of SKF-83566 Hydrobromide: A Comparative Analysis

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Compound of Interest

Compound Name: SKF-83566 hydrobromide

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For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of a pharmacological tool is paramount. This guide provides a comprehensive review of the selectivity profile of **SKF-83566 hydrobromide**, a potent dopamine D1-like receptor antagonist. To offer a clearer perspective on its performance, we present a direct comparison with the well-established D1-like antagonist, SCH-23390, supported by experimental data and detailed methodologies.

SKF-83566 hydrobromide is a widely utilized research compound for investigating the roles of D1-like dopamine receptors (D1 and D5) in various physiological and pathological processes. Its utility, however, is intrinsically linked to its selectivity – its ability to bind to its intended target with high affinity while minimizing interactions with other receptors and cellular components. This guide delves into the binding and functional characteristics of SKF-83566, offering a clear comparison to help researchers make informed decisions in their experimental designs.

At a Glance: Comparative Selectivity Profiles

The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of SKF-83566 and SCH-23390 for a range of molecular targets. Lower values indicate higher affinity or potency.

Table 1: Dopamine Receptor Subtype Affinities



Compound	D1 (Ki, nM)	D2 (Ki/KΒ, μΜ)	D5 (Ki, nM)	D1/D2 Selectivity Ratio
SKF-83566	~0.56[1]	2[1]	No specific data found	~3571
SCH-23390	0.2[2][3]	>1 (low affinity) [4]	0.3[2][3]	>5000

Table 2: Off-Target Binding and Functional Activity

Target	SKF-83566	SCH-23390	
5-HT2 Receptor	Ki = 11 nM[1][5]	High affinity[2][3]	
5-HT1C Receptor	No specific data found	High affinity[2]	
Dopamine Transporter (DAT)	IC50 = 5.7 μ M (uptake inhibition)[5][6]	Weak inhibitor	
Adenylyl Cyclase 1 (AC1)	Inactive[1]	No specific data found	
Adenylyl Cyclase 2 (AC2)	Selective inhibition[1][5]	No specific data found	
Adenylyl Cyclase 5 (AC5)	Inactive[1]	No specific data found	
Alpha-2 Adrenergic Receptor	No specific data found	Some activity[7]	

In Focus: Key Selectivity Observations

SKF-83566 demonstrates high affinity for the D1-like dopamine receptors, with a Ki value of approximately 0.56 nM for the D1 receptor.[1] Its selectivity over the D2 receptor is substantial, with a KB value in the micromolar range.[1] This high D1/D2 selectivity is a critical feature for researchers aiming to isolate D1-mediated effects.

However, it is crucial to note that SKF-83566 is not entirely specific to dopamine receptors. It exhibits notable affinity for the 5-HT2 serotonin receptor, with a Ki of 11 nM.[1][5] Furthermore, SKF-83566 acts as a competitive inhibitor of the dopamine transporter (DAT), albeit with a







much lower potency (IC50 of 5.7 μ M) compared to its D1 receptor affinity.[5][6] This interaction with DAT could be a confounding factor in experiments involving dopamine dynamics.

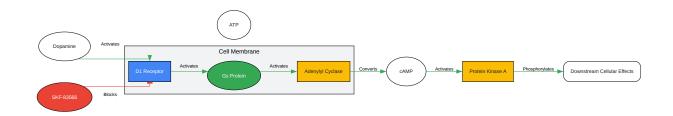
Another distinguishing feature of SKF-83566 is its selective inhibition of adenylyl cyclase 2 (AC2), while being inactive against AC1 and AC5.[1][5] This provides a unique tool for dissecting the roles of different adenylyl cyclase isoforms in cellular signaling.

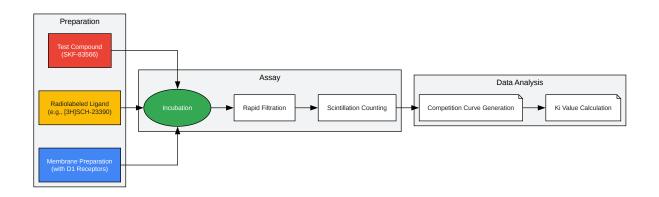
In comparison, SCH-23390 also displays very high affinity for D1 and D5 receptors.[2][3] Similar to SKF-83566, it has a significantly lower affinity for D2 receptors.[4] However, SCH-23390 is known to have high affinity for 5-HT2 and 5-HT1C receptors, which should be considered when interpreting experimental results.[2]

Visualizing the Pathways and Processes

To better understand the context of SKF-83566's action, the following diagrams illustrate the canonical D1 receptor signaling pathway and the general workflow of a radioligand binding assay used to determine its affinity.







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